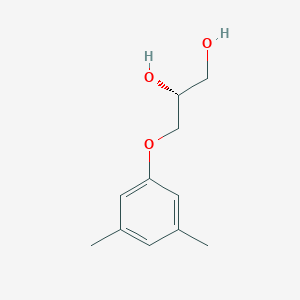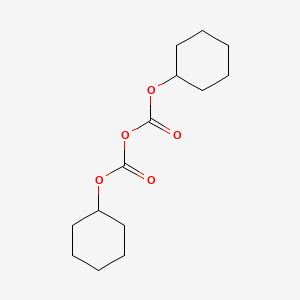
Dicyclohexyl dicarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexyl dicarbonate is an organic compound with the molecular formula C14H22O6. It is a derivative of dicarbonic acid and is characterized by the presence of two cyclohexyl groups attached to a dicarbonate functional group. This compound is often used in organic synthesis and has various applications in different fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions
Dicyclohexyl dicarbonate can be synthesized through the reaction of cyclohexyl alcohol with phosgene or carbonyl diimidazole. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted byproducts. The general reaction is as follows:
[ \text{2 C}6\text{H}{11}\text{OH} + \text{COCl}2 \rightarrow \text{C}{14}\text{H}_{22}\text{O}_6 + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Dicyclohexyl dicarbonate undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form cyclohexyl alcohol and carbon dioxide.
Esterification: It can react with carboxylic acids to form esters.
Transesterification: It can undergo transesterification reactions with other alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Esterification: Often involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Transesterification: Usually performed with the aid of catalysts like sodium methoxide or potassium carbonate.
Major Products Formed
Hydrolysis: Cyclohexyl alcohol and carbon dioxide.
Esterification: Cyclohexyl esters.
Transesterification: New esters formed by exchanging the alkoxy groups.
科学研究应用
Dicyclohexyl dicarbonate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for the protection of hydroxyl groups in organic synthesis.
Pharmaceuticals: Employed in the synthesis of various pharmaceutical intermediates.
Materials Science: Utilized in the production of polymers and other advanced materials.
Biotechnology: Applied in the modification of biomolecules for research purposes.
作用机制
The mechanism of action of dicyclohexyl dicarbonate involves the formation of reactive intermediates that facilitate the desired chemical transformations. For example, in esterification reactions, it forms an activated ester intermediate that readily reacts with carboxylic acids to form esters. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Similar Compounds
Dimethyl dicarbonate: Another dicarbonate compound with similar reactivity but different physical properties.
Diethyl dicarbonate: Similar in structure but with ethyl groups instead of cyclohexyl groups.
Di-tert-butyl dicarbonate:
Uniqueness
Dicyclohexyl dicarbonate is unique due to its bulky cyclohexyl groups, which can provide steric hindrance and influence the reactivity and selectivity of reactions. This makes it particularly useful in applications where controlled reactivity is desired.
属性
CAS 编号 |
61114-49-6 |
|---|---|
分子式 |
C14H22O5 |
分子量 |
270.32 g/mol |
IUPAC 名称 |
cyclohexyl cyclohexyloxycarbonyl carbonate |
InChI |
InChI=1S/C14H22O5/c15-13(17-11-7-3-1-4-8-11)19-14(16)18-12-9-5-2-6-10-12/h11-12H,1-10H2 |
InChI 键 |
FCCLVOALKRAYGP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)OC(=O)OC(=O)OC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B14598990.png)
![(1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone}](/img/structure/B14598992.png)
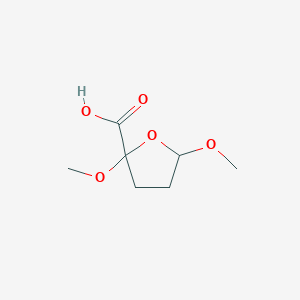


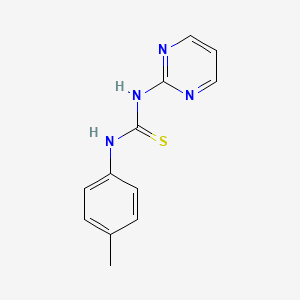
![3,6,8-Trimethylbenzo[g]isoquinoline](/img/structure/B14599007.png)
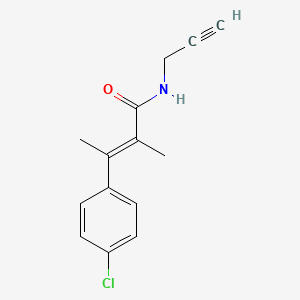
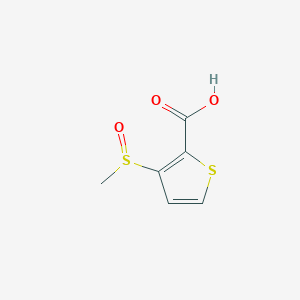
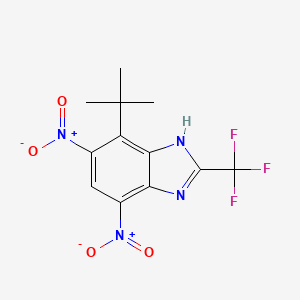


![(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine](/img/structure/B14599057.png)
